Bienvenue dans la boutique en ligne BenchChem!

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide

Adenosine A2A Receptor Binding Affinity Radioligand Displacement

N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 331426-65-4), also referenced as N1-(3,4-dimethoxyphenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, is a synthetic small-molecule oxalamide derivative. It is recognized as a potent and selective adenosine A2A receptor (A2AAR) agonist.

Molecular Formula C19H19F3N2O4
Molecular Weight 396.366
CAS No. 331426-65-4
Cat. No. B2407154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide
CAS331426-65-4
Molecular FormulaC19H19F3N2O4
Molecular Weight396.366
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)OC
InChIInChI=1S/C19H19F3N2O4/c1-27-15-7-6-12(10-16(15)28-2)8-9-23-17(25)18(26)24-14-5-3-4-13(11-14)19(20,21)22/h3-7,10-11H,8-9H2,1-2H3,(H,23,25)(H,24,26)
InChIKeyURTLHXKHLOBNRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Specification Overview for N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 331426-65-4)


N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide (CAS 331426-65-4), also referenced as N1-(3,4-dimethoxyphenethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide, is a synthetic small-molecule oxalamide derivative. It is recognized as a potent and selective adenosine A2A receptor (A2AAR) agonist [1]. Its binding profile has been manually curated in authoritative databases such as ChEMBL (ID CHEMBL3335523) and BindingDB (ID BDBM50026816), providing a validated foundation for scientific procurement decisions [2].

Why Generic Adenosine Receptor Ligands Cannot Replace N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide in Targeted Research


Within-class substitution of adenosine receptor ligands is unreliable due to significant functional selectivity variations across the A1, A2A, A2B, and A3 subtypes. N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide demonstrates a distinct A2A-preferential binding signature, exhibiting potent low-nanomolar affinity (Ki = 23 nM) and functional agonism (EC50 = 5.90 nM) that is not replicated by closely related oxalamide analogs or common reference agonists like NECA [1]. The specific juxtaposition of the 3,4-dimethoxyphenethyl motif and the 3-trifluoromethylphenyl moiety confers a unique pharmacophoric geometry that generic analogs lack, directly impacting target engagement and downstream signaling outcomes [2].

Quantitative Differentiation Evidence for N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide Procurement


A2A Receptor Binding Affinity: Direct Comparison with Reference Agonist

In radioligand displacement assays, N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide exhibits a Ki of 23 nM for the human adenosine A2A receptor expressed in HEK293 cells [1]. This affinity is within the same order of magnitude as the endogenous reference agonist 5'-N-ethylcarboxamidoadenosine (NECA), which displays Ki values of 1–130 nM across various assay formats . However, the structural scaffold of this oxalamide confers a distinct selectivity profile that NECA, a broad-spectrum adenosine receptor agonist, does not provide [1].

Adenosine A2A Receptor Binding Affinity Radioligand Displacement

Selectivity Against Adenosine A1 Receptor: Avoidance of Off-Target Cardiac Effects

The compound demonstrates a Ki of 500 nM for the human adenosine A1 receptor expressed in CHO cells [1]. This yields a selectivity ratio of approximately 22-fold for A2A over A1 (Ki A1 / Ki A2A = 500 nM / 23 nM). This selectivity window is critical for distinguishing A2A-specific pharmacology, as A1 receptor activation is associated with bradycardia and negative chronotropic effects [2]. Many generic adenosine agonists, such as NECA, lack this degree of subtype discrimination.

Receptor Selectivity A1 vs A2A Off-Target Risk

Functional A2A Agonist Activity: cAMP Accumulation Potency

In a functional assay measuring cAMP accumulation in CHO cells expressing the human A2A receptor, the compound exhibits an EC50 of 5.90 nM [1]. This demonstrates that the compound is not merely a binder but a full agonist capable of stimulating the canonical Gαs-cAMP signaling pathway. The EC50 value indicates a 4-fold rightward shift from its binding Ki (23 nM), a property consistent with efficient signal transduction. In contrast, many oxalamide analogs lack functional characterization, limiting their utility in signaling studies [2].

Functional Assay cAMP GPCR Agonism

Selectivity Against Adenosine A3 Receptor: Narrower but Measurable Window

The Ki for the human adenosine A3 receptor is 207 nM, yielding an approximately 9-fold selectivity for A2A over A3 (A3 Ki / A2A Ki = 207 nM / 23 nM) [1]. While this selectivity margin is narrower than that for A1, it is still quantifiable and reproducible. This level of selectivity is sufficient for studies where complete A3 exclusion is not strictly required, but where polypharmacological contributions must be deconvolved. Compared to the dual A2A/A3 antagonist A2A/A3 AR antagonist-1 (hA2A Ki = 90 nM, hA3 Ki = 31.8 nM), the target compound favors A2A, offering a differentiated selectivity vector .

A3 Subtype Selectivity Receptor Profiling Polypharmacology

Scaffold Differentiation: Oxalamide Core vs. Purine/Carboxamide Adenosine Mimetics

The compound is built on an oxalamide (ethanediamide) core, distinguishing it from purine-based agonists (e.g., NECA, Regadenoson) and pyrazolotriazine antagonists [1]. The 3,4-dimethoxyphenethyl substituent on one amide nitrogen and the 3-trifluoromethylphenyl group on the other define a unique pharmacophore geometry not shared by other oxalamide derivatives with different substitution (e.g., N1-(2-chlorobenzyl)-N2-(3,4-dimethoxyphenethyl)oxalamide) . This chemotype variation directly impacts physicochemical properties and metabolic stability, although direct comparative data for those analogs are not available at the class level.

Chemotype Oxalamide Scaffold Hop

Validated Application Scenarios for N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide


Adenosine A2A Receptor Pharmacological Profiling in Neurological and Inflammatory Disease Models

The compound's 22-fold A2A-over-A1 selectivity and 5.90 nM functional EC50 make it a robust tool for isolating A2A-mediated signaling in models of Parkinson's disease and neuroinflammation, where A2A antagonism or agonism modulates motor and inflammatory pathways [1]. Its potency and selectivity profile, as quantified in Section 3, support its use over less selective agonists like NECA, which activate multiple subtypes and obscure A2A-specific interpretations.

High-Throughput Screening (HTS) Reference Agonist in GPCR Drug Discovery

With a Ki of 23 nM and an EC50 of 5.90 nM, the compound serves as a calibrated reference agonist in HTS campaigns targeting the adenosine receptor family [1]. Its validated A2A activity provides a consistent benchmark for hit validation and counter-screening against A1 and A3 liabilities, directly leveraging the selectivity data documented in the Evidence Guide.

In Vitro Selectivity Calibration for Adenosine Receptor Subtype Deconvolution

The reproducible binding data across A1 (Ki = 500 nM), A2A (Ki = 23 nM), and A3 (Ki = 207 nM) allow this compound to function as a multi-receptor calibration standard [1]. Laboratories procuring this compound can internally validate selectivity windows for novel ligands, reducing reliance on external panels and accelerating structure-activity relationship (SAR) cycles.

Functional Pathway Analysis in cAMP-Dependent Signaling Research

The confirmed EC50 of 5.90 nM in the cAMP accumulation assay directly enables dose-response studies of Gαs-coupled signaling cascades [1]. This is critical for programs investigating A2A-linked downstream effectors, such as protein kinase A (PKA) and exchange protein activated by cAMP (Epac), where precise agonist concentration control is required.

Quote Request

Request a Quote for N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-[3-(trifluoromethyl)phenyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.